(S)-PFI-2 hydrochloride

Catalog No.
S543673
CAS No.
1627607-88-8
M.F
C23H26ClF4N3O3S
M. Wt
536.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-PFI-2 hydrochloride

CAS Number

1627607-88-8

Product Name

(S)-PFI-2 hydrochloride

IUPAC Name

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride

Molecular Formula

C23H26ClF4N3O3S

Molecular Weight

536.0 g/mol

InChI

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1

InChI Key

ZADKZNVAJGEFLC-BOXHHOBZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

S-PFI-2

The exact mass of the compound (S)-PFI-2 (hydrochloride) is 535.132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-PFI-2 hydrochloride (CAS 1627607-88-8) is the inactive enantiomer of the first-in-class SETD7 (SET9) lysine methyltransferase inhibitor, (R)-PFI-2. In procurement and experimental design, it is strictly utilized as a structurally matched negative control probe for epigenetic and chemical biology studies. By sharing the exact physicochemical properties, cell permeability, and core scaffold of the active probe, (S)-PFI-2 hydrochloride allows researchers to definitively rule out off-target effects and scaffold-induced toxicity. The hydrochloride salt form is specifically selected to match the aqueous solubility and formulation profile of the active (R)-enantiomer, ensuring seamless integration into high-throughput screening and complex cellular assays without introducing solvent-based artifacts .

Substituting (S)-PFI-2 hydrochloride with a generic inactive compound, a different class of inhibitor, or the free base form introduces critical experimental vulnerabilities. A generic inactive compound lacks the specific 1,2,3,4-tetrahydroisoquinoline-6-sulfonamide scaffold, meaning it cannot accurately control for the lipophilicity, membrane permeability, or non-specific protein binding inherent to the PFI-2 chemotype. Furthermore, utilizing the free base instead of the hydrochloride salt results in disparate dissolution kinetics and aqueous solubility limits compared to the active (R)-PFI-2 HCl probe. This mismatch can lead to differential precipitation in culture media or require varying DMSO concentrations, thereby confounding phenotypic readouts and rendering the control data invalid for rigorous peer-reviewed validation[1].

Enzymatic Inactivity for Baseline Validation

In biochemical assays measuring the methyltransferase activity of human SETD7, (S)-PFI-2 hydrochloride demonstrates an IC50 of 1.0 ± 0.1 µM, compared to 2.0 ± 0.2 nM for the active (R)-PFI-2 enantiomer. This 500-fold reduction in activity establishes it as a highly reliable negative control that occupies the same chemical space without engaging the target [1].

Evidence DimensionSETD7 Enzymatic Inhibition (IC50)
Target Compound Data1.0 ± 0.1 µM
Comparator Or Baseline(R)-PFI-2 (2.0 ± 0.2 nM)
Quantified Difference500-fold lower activity
ConditionsScintillation proximity assay monitoring 3H-SAM incorporation into histone H3(1-25) peptide

Procuring this exact enantiomer is mandatory to prove that any observed biological effects are due to SETD7 inhibition rather than general chemotype toxicity.

Formulation Parity and Aqueous Handling

The hydrochloride salt of (S)-PFI-2 provides reliable aqueous solubility (up to 2 mg/mL in H2O) and allows for highly concentrated DMSO stock solutions (up to 100 mM). In contrast, the free base form exhibits poorer aqueous dissolution, requiring higher organic solvent loads that can induce cellular stress .

Evidence DimensionAqueous and Stock Solubility
Target Compound Data2 mg/mL in H2O; up to 100 mM in DMSO
Comparator Or Baseline(S)-PFI-2 free base (requires strict organic solvation, limited aqueous stability)
Quantified DifferenceEnhanced aqueous compatibility and matched formulation to (R)-PFI-2 HCl
ConditionsStandard laboratory stock preparation at 2-8°C

Using the HCl salt ensures that both the active probe and the negative control can be formulated identically, eliminating solvent-induced artifacts in sensitive cell cultures.

Cellular Phenotype Null-Response (Hippo Pathway)

In high-density MCF7 cells and murine embryonic fibroblasts, treatment with 10 µM of the active (R)-PFI-2 induces significant nuclear accumulation of YAP and upregulates target genes (AREG, CYR61). Conversely, identical dosing with (S)-PFI-2 hydrochloride yields a complete null response, confirming its functional inertness in downstream signaling despite equal cell permeability[1].

Evidence DimensionNuclear YAP Accumulation
Target Compound DataNo significant change from baseline
Comparator Or Baseline(R)-PFI-2 (Significant dose-dependent increase, p < 0.001)
Quantified DifferenceComplete absence of Hippo pathway modulation
ConditionsHigh-density MCF7 and MEF cell cultures treated with 10 µM compound

Buyers investigating the Hippo pathway must use this compound to validate that YAP translocation is exclusively driven by SETD7 catalytic inhibition.

Transcriptional Repression Control in Disease Models

In human aortic endothelial cells (HAECs) exposed to high glucose, the active SETD7 inhibitor (R)-PFI-2 significantly downregulates SEMA3G expression and restores angiogenic properties. The (S)-PFI-2 hydrochloride enantiomer, used under identical conditions, fails to alter SEMA3G levels or rescue tube formation, proving the specificity of the epigenetic intervention [1].

Evidence DimensionSEMA3G Secretion and Expression
Target Compound DataNo reduction in SEMA3G levels
Comparator Or Baseline(R)-PFI-2 (Significant reduction in SEMA3G and H3K4me1 levels)
Quantified DifferenceDifferential transcriptional regulation
ConditionsHAECs cultured in 25 mM high glucose for 48 hours

For translational research in diabetic complications, this control is essential to verify that phenotypic rescue is target-specific and suitable for further drug development.

Epigenetic Probe Validation Workflows

Essential for laboratories conducting SETD7 target engagement studies, where (S)-PFI-2 hydrochloride is run in parallel with (R)-PFI-2 to isolate methylation-dependent effects from background chemotype noise [1].

Hippo Pathway and Oncology Modeling

Deployed as a baseline control in cellular assays measuring YAP/TAZ nuclear translocation and downstream oncogene expression, ensuring that observed signaling shifts are not artifacts of compound lipophilicity or off-target binding [1].

Endothelial Dysfunction and Metabolic Disease Assays

Utilized in high-glucose primary cell models (e.g., HAECs) to confirm that the rescue of angiogenic processes and the modulation of targets like SEMA3G are strictly mediated by SETD7 inhibition [2].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

535.1319532 Da

Monoisotopic Mass

535.1319532 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Niu Y, Shi D, Li L, Guo J, Liu H, Yao X. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis. Sci Rep. 2017 Apr 18;7:46547. doi: 10.1038/srep46547. PubMed PMID: 28417976; PubMed Central PMCID: PMC5394549.
2: Barsyte-Lovejoy D, Li F, Oudhoff MJ, Tatlock JH, Dong A, Zeng H, Wu H, Freeman SA, Schapira M, Senisterra GA, Kuznetsova E, Marcellus R, Allali-Hassani A, Kennedy S, Lambert JP, Couzens AL, Aman A, Gingras AC, Al-Awar R, Fish PV, Gerstenberger BS, Roberts L, Benn CL, Grimley RL, Braam MJ, Rossi FM, Sudol M, Brown PJ, Bunnage ME, Owen DR, Zaph C, Vedadi M, Arrowsmith CH. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12853-8. doi: 10.1073/pnas.1407358111. Epub 2014 Aug 18. PubMed PMID: 25136132; PubMed Central PMCID: PMC4156762.

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